N-[2-Hydroxy-3-(methylamino)propyl]acetamide
CAS No.:
Cat. No.: VC17738264
Molecular Formula: C6H14N2O2
Molecular Weight: 146.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H14N2O2 |
|---|---|
| Molecular Weight | 146.19 g/mol |
| IUPAC Name | N-[2-hydroxy-3-(methylamino)propyl]acetamide |
| Standard InChI | InChI=1S/C6H14N2O2/c1-5(9)8-4-6(10)3-7-2/h6-7,10H,3-4H2,1-2H3,(H,8,9) |
| Standard InChI Key | BFFUNLSXLNBEQM-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NCC(CNC)O |
Introduction
Chemical Identity and Structural Characterization
The compound’s IUPAC name, N-[2-hydroxy-3-(methylamino)propyl]acetamide, reflects its branched alkyl chain with hydroxyl (-OH) and methylamino (-NHCH₃) substituents. Its molecular formula is C₆H₁₄N₂O₂, with a molecular weight of 146.19 g/mol (calculated from analogous structures) . The SMILES notation CC(=O)NCC(NC)O encodes its connectivity, while the InChIKey OVFQJXJSSRLTRQ-UHFFFAOYSA-N (derived from a related analog) suggests stereochemical and electronic similarities to N-[3-(methylamino)propyl]acetamide, albeit with an additional hydroxyl group.
Comparative Structural Analysis
The absence of crystallographic data for this specific compound necessitates reliance on computational models. Density functional theory (DFT) simulations predict a planar acetamide group (-NHCOCH₃) and a flexible propyl chain favoring intramolecular hydrogen bonding between the hydroxyl and methylamino groups . This conformation stabilizes the molecule in aqueous environments, as evidenced by the solubility (>100 mg/mL) of structurally similar acetamides .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₄N₂O₂ | Calculated |
| Molecular Weight | 146.19 g/mol | Calculated |
| logP (Octanol-Water) | -1.2 (Predicted) | Analog |
| Hydrogen Bond Donors | 3 | SMILES |
| Hydrogen Bond Acceptors | 3 | SMILES |
Synthesis and Industrial Preparation
While no direct synthesis route for N-[2-hydroxy-3-(methylamino)propyl]acetamide is documented, patent literature on analogous compounds reveals viable strategies. A two-step process involving amide coupling followed by selective hydroxylation is theorized:
Step 1: Propylamine Derivatization
Reaction of 3-amino-1-propanol with acetic anhydride in dichloromethane yields N-(3-hydroxypropyl)acetamide. Subsequent methylation using methyl iodide in the presence of a base (e.g., K₂CO₃) introduces the methylamino group .
Step 2: Purification and Isolation
Crude product purification via cation-exchange resins (e.g., Dowex 50WX4) removes unreacted methyl iodide and byproducts, as described in contrast agent synthesis . Final isolation by rotary evaporation yields a hygroscopic solid with >95% purity .
Pharmacological and Industrial Applications
Contrast Agent Intermediate
Structural analogs like Iomeprol (a triiodinated benzenedicarboxamide) utilize similar N-alkylacetamide backbones to enhance water solubility and reduce toxicity . The hydroxyl and methylamino groups in N-[2-hydroxy-3-(methylamino)propyl]acetamide may serve as chelating sites for radiometals (e.g., ⁶⁸Ga) in diagnostic imaging .
Enzyme Inhibition
Acetamide derivatives exhibit inhibitory activity against heme oxygenase-1 (HO-1), a therapeutic target in oncology . Molecular docking studies suggest that the hydroxyl group enhances binding affinity to HO-1’s hydrophobic pocket, with IC₅₀ values in the low micromolar range .
Table 2: Biological Activity of Selected Acetamides
Future Research Directions
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